Ethyl 4-bromo-3-fluorobenzoate
Overview
Description
Ethyl 4-bromo-3-fluorobenzoate is a liquid compound . It is used in various chemical reactions and has a CAS number of 1130165-74-0 .
Molecular Structure Analysis
The molecular weight of Ethyl 4-bromo-3-fluorobenzoate is 247.06 . The InChI code is 1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 . This compound is a liquid at room temperature .Physical And Chemical Properties Analysis
Ethyl 4-bromo-3-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 247.06 . The compound should be stored in a sealed container in a dry, room temperature environment .Scientific Research Applications
Catalyst-Free Reactions
Ethyl 4-bromo-3-fluorobenzoate is used in catalyst-free phosphorus-carbon (P-C) coupling reactions. For instance, Jablonkai and Keglevich (2015) demonstrated its use in the synthesis of phosphinoylbenzoic acids, achieving yields of 59-82% in a water solvent under microwave irradiation (Jablonkai & Keglevich, 2015).
Synthesis of Radiographic Opaques
In the field of radiography, ethyl 4-bromo-3-fluorobenzoate has been synthesized for potential use as a radiographic opaque. Sprague et al. (1953) synthesized various compounds, including ethyl 3,5-dibromo-4-fluorobenzoate, which demonstrated opaque properties comparable to traditional opaques like tetraiodophenolphthalein (Sprague, Cwalina, & Jenkins, 1953).
Metabolism by Microorganisms
Ethyl 4-bromo-3-fluorobenzoate's analogs have been studied for their metabolism by microorganisms. Alcaligenes denitrificans NTB-1, an aerobic organism, was shown to utilize compounds like 4-bromo- and 4-iodobenzoate, metabolizing them through hydrolytic dehalogenation (van den Tweel, Kok, & de Bont, 1987).
Synthesis of Bioactive Compounds
Ethyl 4-bromo-3-fluorobenzoate is also utilized in the synthesis of various bioactive compounds. For instance, it was used in the scalable synthesis of thromboxane receptor antagonists via regioselective Heck cross-coupling strategy (D. C. W. and C. Mason, 1998).
Synthesis of Organic Solar Cell Materials
In the domain of organic electronics, derivatives of ethyl 4-bromo-3-fluorobenzoate have been applied to modify materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), leading to significant improvements in conductivity, which is essential for high-efficiency organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).
Transformation in Anaerobic Environments
Studies have also explored the transformation of compounds like ethyl 4-bromo-3-fluorobenzoate in anaerobic environments. Genthner, Townsend, and Chapman (1989) used fluorinated analogues to study the transformation of phenol to benzoate, providing insights into the anaerobic transformation processes of similar compounds (Genthner, Townsend, & Chapman, 1989).
Safety And Hazards
Ethyl 4-bromo-3-fluorobenzoate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
ethyl 4-bromo-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINDBNRZWUYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608471 | |
Record name | Ethyl 4-bromo-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-fluorobenzoate | |
CAS RN |
1130165-74-0 | |
Record name | Benzoic acid, 4-bromo-3-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1130165-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-3-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130165740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-bromo-3-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 4-bromo-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4-BROMO-3-FLUOROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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